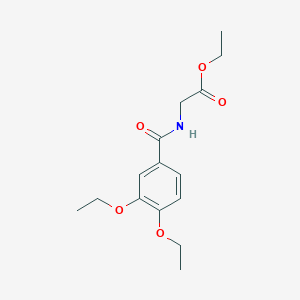
ethyl N-(3,4-diethoxybenzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3,4-diethoxybenzoyl)glycinate, also known as ethyl ferulate, is a natural compound found in various plant species. This compound has been shown to possess several beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Researchers are actively studying the synthesis, mechanism of action, and potential applications of ethyl ferulate in scientific research.
作用機序
The mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate is not fully understood. However, it is believed that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, respectively. Ethyl ferulate may also activate certain signaling pathways in the body, leading to its beneficial effects.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, this compound ferulate has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its natural origin. It can be easily extracted from plant sources, making it a readily available compound for research. Additionally, this compound ferulate has been shown to be relatively safe and non-toxic, making it a promising compound for use in the development of new drugs and therapies.
One limitation of using this compound ferulate in lab experiments is its low solubility in water. This can make it difficult to dissolve and work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound ferulate and its potential side effects.
将来の方向性
There are several future directions for research on ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate. One area of interest is its potential use in the development of new anti-cancer therapies. Additionally, researchers are studying the effects of this compound ferulate on various signaling pathways in the body, which may lead to the development of new drugs for the treatment of chronic diseases. Finally, researchers are exploring new methods for synthesizing this compound ferulate, which may lead to more efficient and cost-effective production of this compound.
合成法
Ethyl ferulate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with ethanol and a catalyst, such as sulfuric acid. This reaction forms ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and water. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between ferulic acid and ethanol.
科学的研究の応用
Ethyl ferulate has been studied extensively for its potential applications in scientific research. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has anti-inflammatory properties, which can help reduce inflammation in the body. These properties make this compound ferulate a promising compound for use in the development of new drugs and therapies.
特性
IUPAC Name |
ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-19-12-8-7-11(9-13(12)20-5-2)15(18)16-10-14(17)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQKVGZQXQWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

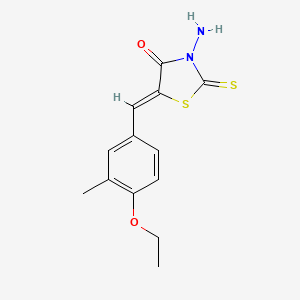


![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

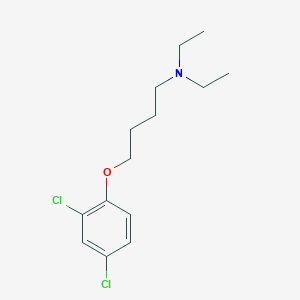
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
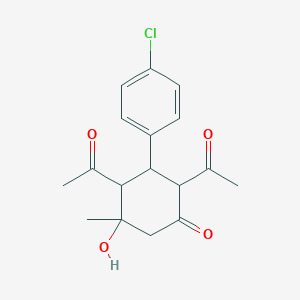

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
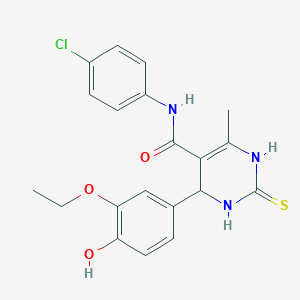
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)